N-(2,3-dimethylphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Description

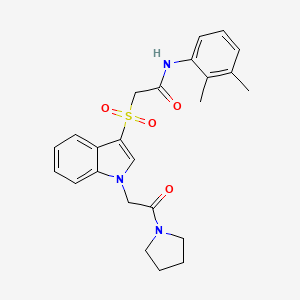

This compound is a structurally complex acetamide derivative featuring:

- A 2,3-dimethylphenyl group at the N-terminus, enhancing lipophilicity and steric bulk.

- A sulfonyl bridge linking the acetamide moiety to an indole core.

- A 1-(2-oxo-2-(pyrrolidin-1-yl)ethyl) substituent on the indole nitrogen.

This structure positions the compound as a candidate for targeting central nervous system (CNS) receptors or enzymes, given the prevalence of indole and pyrrolidine motifs in neuroactive drugs.

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O4S/c1-17-8-7-10-20(18(17)2)25-23(28)16-32(30,31)22-14-27(21-11-4-3-9-19(21)22)15-24(29)26-12-5-6-13-26/h3-4,7-11,14H,5-6,12-13,15-16H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJJMDCJLQTPNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dimethylphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide, identified by its CAS number 878055-98-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 453.6 g/mol. Its structure includes a sulfonamide moiety and an indole derivative, which are known to enhance biological activity through various mechanisms.

| Property | Value |

|---|---|

| CAS Number | 878055-98-2 |

| Molecular Formula | C₃₄H₂₇N₃O₄S |

| Molecular Weight | 453.6 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Anti-Cancer Properties

Research indicates that compounds containing indole structures often exhibit anti-cancer properties. The indole moiety in this compound may contribute to its ability to inhibit tumor growth. For instance, studies have shown that similar indole-based compounds can induce apoptosis in cancer cells and inhibit cell proliferation by affecting key signaling pathways such as the MAPK pathway .

Anti-inflammatory Effects

The sulfonamide component is associated with anti-inflammatory activity. Compounds with similar structures have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling. In vitro studies have reported IC50 values indicating significant inhibition of COX-II by related compounds .

The proposed mechanism of action for this compound involves:

- Inhibition of Protein Kinases: The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.

- Induction of Apoptosis: Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Modulation of Inflammatory Mediators: By inhibiting COX enzymes, the compound may reduce the production of pro-inflammatory mediators such as prostaglandins.

Case Studies and Research Findings

- In Vitro Studies: A study evaluating the cytotoxic effects of related indole derivatives on various cancer cell lines revealed that these compounds could significantly reduce cell viability at micromolar concentrations .

- Animal Models: In vivo studies using xenograft models have demonstrated that indole-based sulfonamides can slow tumor growth significantly compared to control groups. The exact mechanisms were attributed to both direct cytotoxic effects and modulation of the tumor microenvironment .

- Comparative Analysis: A comparative study showed that while traditional anti-inflammatory drugs like NSAIDs primarily target COX enzymes, newer compounds like this compound exhibit broader activity profiles that include anti-cancer properties .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2,3-dimethylphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide exhibit significant anticancer properties. For instance, structural analogs have been synthesized and tested against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation.

Case Study:

A study published in MDPI evaluated several thiazole-integrated compounds for their anticancer activity against human lung adenocarcinoma cells. Among them, certain derivatives exhibited IC50 values indicating effective cytotoxicity, suggesting that modifications to the indole and pyrrolidine moieties can enhance biological activity .

Anticonvulsant Properties

In the realm of neurological research, compounds with similar structures have been explored for anticonvulsant effects. The presence of the pyrrolidine ring is believed to contribute to the modulation of neurotransmitter systems.

Case Study:

Research has shown that thiazole-pyrrolidine hybrids can significantly reduce seizure activity in animal models, highlighting the importance of structural features in achieving therapeutic efficacy .

Synthetic Approaches

The synthesis of this compound involves multiple steps that include the formation of key intermediates through reactions such as acylation and sulfonation.

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Acylation | Acetic anhydride |

| 2 | Sulfonation | Sulfonyl chloride |

| 3 | Cyclization | Pyrrolidine derivatives |

Selectivity and Mechanism of Action

The mechanism of action for this compound involves interaction with specific biological targets, potentially including enzymes or receptors involved in cancer progression and seizure activity. The selectivity profile is crucial for minimizing side effects while maximizing therapeutic benefits.

Data Table: Biological Activity Overview

| Activity Type | Target Cells | IC50 (µM) |

|---|---|---|

| Anticancer | A549 (Lung Cancer) | 23.30 ± 0.35 |

| Anticonvulsant | PTZ-induced Seizures | ED50: 18.4 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl vs. Sulfanyl Acetamides

- Target Compound : The sulfonyl group (-SO₂-) provides strong electron-withdrawing effects, stabilizing the amide bond and enhancing hydrogen-bond acceptor capacity. This contrasts with N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (), where the sulfanyl (-S-) group is less polarizable and may confer antioxidant activity due to sulfur’s redox activity.

- Impact : Sulfonyl-containing compounds generally exhibit stronger receptor-binding affinity but reduced metabolic stability compared to sulfanyl analogs.

Substituents on the Aromatic Ring

- Target Compound : The 2,3-dimethylphenyl group balances lipophilicity and steric hindrance. In contrast, 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide () replaces the sulfonyl-indole system with a chloro and isopropyl group, prioritizing volatility for pesticidal applications.

- Impact : Chloro substituents (e.g., in ) increase electrophilicity and pesticidal activity, while dimethyl groups enhance passive membrane diffusion, relevant for CNS penetration.

Amide Conformation and Hydrogen Bonding

- Target Compound: The planar amide group (common in acetamides) likely participates in N—H⋯O hydrogen bonding, as seen in 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ().

- Impact : Compounds with multiple hydrogen-bonding sites (e.g., sulfonyl + amide) often show higher solubility and crystallinity.

Indole Core Modifications

- Target Compound : The 1-(2-oxo-2-(pyrrolidin-1-yl)ethyl) substituent on the indole nitrogen distinguishes it from N-((1-(phenyl-sulfonyl)-1H-indol-3-yl)methyl)acetamide (), which has a phenyl-sulfonyl group. The pyrrolidine moiety in the target may reduce π-π stacking but improve water solubility via protonation.

- Impact : Pyrrolidine’s basicity (pKa ~11) could enhance blood-brain barrier penetration compared to neutral substituents.

Data Table: Structural and Functional Comparison

Key Research Findings

Synthetic Routes : The target compound’s synthesis likely parallels methods in (EDC/HCl-mediated coupling) and (sulfonylation of indole).

Solubility : The pyrrolidine group may counteract the lipophilicity of the 2,3-dimethylphenyl group, improving aqueous solubility compared to purely aromatic analogs.

Q & A

Q. What are the key considerations in designing a multi-step synthesis protocol for this compound?

- Methodological Answer : The synthesis typically involves sequential steps:

Indole core construction : Use Fischer indole synthesis or palladium-catalyzed cross-coupling to form the 1H-indole scaffold .

Sulfonylation : Introduce the sulfonyl group at the 3-position of indole using chlorosulfonic acid or SO₃·pyridine complex under anhydrous conditions .

Acetamide coupling : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the N-(2,3-dimethylphenyl)acetamide moiety .

Pyrrolidinyl-ethyl substitution : React the indole nitrogen with 2-bromo-1-(pyrrolidin-1-yl)ethanone under basic conditions (e.g., K₂CO₃ in DMF) .

- Optimization Parameters :

| Step | Catalyst/Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Indole formation | Pd(OAc)₂/DMF | 80°C | 65–75 |

| Sulfonylation | SO₃·pyridine/CH₂Cl₂ | 0°C → RT | 80–85 |

| Acetamide coupling | EDC/HOBt/THF | RT | 70–78 |

Q. Which spectroscopic techniques are essential for structural characterization?

- Methodological Answer :

- X-ray crystallography : Resolve absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonds in crystal packing) .

- NMR spectroscopy :

- 1H/13C NMR : Assign protons and carbons (e.g., indole C3-sulfonyl group at δ 125–130 ppm in 13C NMR) .

- 2D NMR (COSY, HSQC) : Confirm connectivity between the indole, sulfonyl, and acetamide groups .

- IR spectroscopy : Identify carbonyl stretches (e.g., 1680–1720 cm⁻¹ for acetamide C=O) .

Q. How is preliminary biological activity screening conducted for this compound?

- Methodological Answer :

- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates (IC₅₀ determination) .

- Cell viability assays : Employ MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Solubility screening : Use shake-flask method in PBS/DMSO to guide in vitro testing .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls .

- Compound purity : Re-characterize batches via HPLC (≥95% purity) and LC-MS to exclude degradation products .

- Structural analogs : Synthesize derivatives (e.g., replace pyrrolidinyl with piperidinyl) to isolate active pharmacophores .

- Orthogonal assays : Compare biochemical (e.g., enzyme inhibition) vs. phenotypic (e.g., cell migration) results to confirm target engagement .

Q. What computational strategies predict binding modes and selectivity?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Model interactions with target proteins (e.g., kinase ATP-binding pockets) using the compound’s crystal structure .

- Molecular Dynamics (MD) simulations : Simulate ligand-protein complexes in explicit solvent (e.g., 100 ns trajectories) to assess stability of binding poses .

- QSAR modeling : Corrogate substituent effects (e.g., methyl vs. ethyl on phenyl ring) on activity using descriptors like logP and polar surface area .

Q. What methodologies assess stability under physiological conditions?

- Methodological Answer :

- pH stability : Incubate in buffers (pH 1–9) at 37°C for 24h; monitor degradation via HPLC (e.g., 90% intact at pH 7.4 vs. 60% at pH 2) .

- Thermal stability : Conduct accelerated stability testing (40–60°C) and analyze by TGA/DSC to determine decomposition thresholds .

- Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactor; quantify parent compound via LC-MS/MS .

Data Contradiction Analysis

Q. How to address conflicting crystallographic data on molecular conformation?

- Methodological Answer :

- Compare asymmetric units : Identify if multiple conformers exist in the crystal lattice (e.g., reports three distinct conformers with dihedral angles of 54.8°, 76.2°, and 77.5°) .

- DFT calculations : Optimize gas-phase geometries at the B3LYP/6-31G* level to determine if conformers are energetically feasible .

- Temperature-dependent NMR : Probe rotational barriers of flexible groups (e.g., pyrrolidinyl-ethyl chain) in solution .

Synthesis Optimization

Q. What strategies improve yield in the final coupling step?

- Methodological Answer :

- Catalyst screening : Test Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ for Buchwald-Hartwig amination .

- Solvent optimization : Compare DMF (high polarity) vs. toluene (non-polar) to balance reactivity and solubility .

- Additives : Use Cs₂CO₃ to deprotonate indole NH and accelerate nucleophilic substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.